1,5,7-Trichloroacridin-9(10H)-one
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Overview
Description
1,5,7-Trichloroacridin-9(10H)-one is a chlorinated derivative of acridinone, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of chlorine atoms in the molecule can significantly alter its chemical properties and reactivity, making it a compound of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trichloroacridin-9(10H)-one typically involves the chlorination of acridinone. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions: Starting from a pre-chlorinated acridine derivative and introducing the remaining chlorine atoms through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination processes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trichloroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of acridinone derivatives with higher oxidation states.
Reduction: Formation of 1,5,7-trichloro-9(10H)-acridinol.
Substitution: Formation of various substituted acridinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,7-Trichloroacridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, disrupting their normal function. The presence of chlorine atoms can enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Acridinone: The parent compound, known for its wide range of applications.
1,3,5-Trichloroacridin-9(10H)-one: Another chlorinated derivative with similar properties.
1,5-Dichloroacridin-9(10H)-one: A less chlorinated derivative with different reactivity.
Uniqueness
1,5,7-Trichloroacridin-9(10H)-one is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
90019-39-9 |
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Molecular Formula |
C13H6Cl3NO |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1,5,7-trichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H6Cl3NO/c14-6-4-7-12(9(16)5-6)17-10-3-1-2-8(15)11(10)13(7)18/h1-5H,(H,17,18) |
InChI Key |
LRVSIWGEFFDPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(N2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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